1-[3-(4-iodo-2-methylphenoxy)propyl]-1H-imidazole hydrochloride
Overview
Description
1-[3-(4-iodo-2-methylphenoxy)propyl]-1H-imidazole hydrochloride, also known as VUF-8430, is a chemical compound that has gained attention in scientific research due to its potential pharmacological effects. This compound belongs to the class of imidazole derivatives and has been synthesized for the purpose of studying its mechanism of action and biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 1-[3-(4-iodo-2-methylphenoxy)propyl]-1H-imidazole hydrochloride is not fully understood, but it is thought to involve the modulation of various receptors in the body, including the histamine H4 receptor and the serotonin 5-HT2C receptor. By binding to these receptors, this compound may alter their function and produce pharmacological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in scientific research studies. For example, one study found that this compound decreased the production of pro-inflammatory cytokines in human peripheral blood mononuclear cells, suggesting that it has anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
One advantage of using 1-[3-(4-iodo-2-methylphenoxy)propyl]-1H-imidazole hydrochloride in lab experiments is that it has been well-characterized and synthesized using established methods. However, a limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several potential future directions for research involving 1-[3-(4-iodo-2-methylphenoxy)propyl]-1H-imidazole hydrochloride. For example, further studies could investigate its potential as an anti-inflammatory agent or as a treatment for obesity and depression. Additionally, studies could explore its mechanism of action in more detail to better understand its pharmacological effects.
Scientific Research Applications
1-[3-(4-iodo-2-methylphenoxy)propyl]-1H-imidazole hydrochloride has been studied for its potential therapeutic effects in various scientific research studies. One study found that this compound has a high affinity for the histamine H4 receptor, which is involved in immune responses and inflammation. This suggests that this compound may have potential as an anti-inflammatory agent.
Another study found that this compound has a high affinity for the serotonin 5-HT2C receptor, which is involved in appetite regulation and mood. This suggests that this compound may have potential as a treatment for obesity and depression.
properties
IUPAC Name |
1-[3-(4-iodo-2-methylphenoxy)propyl]imidazole;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15IN2O.ClH/c1-11-9-12(14)3-4-13(11)17-8-2-6-16-7-5-15-10-16;/h3-5,7,9-10H,2,6,8H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIUZESIZBWUDKA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)I)OCCCN2C=CN=C2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClIN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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